Cycloheptylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

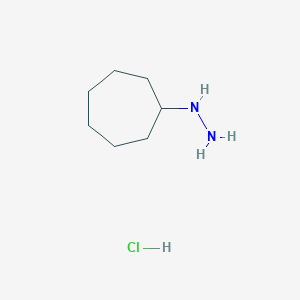

IUPAC Name |

cycloheptylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c8-9-7-5-3-1-2-4-6-7;/h7,9H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKKEDGXOWBLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511680 | |

| Record name | Cycloheptylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-59-3, 79201-43-7 | |

| Record name | Hydrazine, cycloheptyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79201-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cycloheptylhydrazine Hydrochloride (CAS Number: 79201-43-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptylhydrazine hydrochloride (CAS No. 79201-43-7) is a versatile chemical intermediate with significant potential in various scientific domains. As a substituted hydrazine derivative, its unique structural features, particularly the seven-membered cycloheptyl ring, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, outlines plausible synthetic routes based on established chemical principles, discusses its known applications, and details essential safety and handling protocols. The content is structured to provide both foundational knowledge and practical insights for laboratory and developmental applications.

Introduction and Significance

This compound is the hydrochloride salt of cycloheptylhydrazine. The hydrazine moiety is a potent nucleophile and a precursor to a wide array of heterocyclic compounds, which are prevalent in pharmacologically active molecules.[1] The cycloheptyl group, a non-aromatic seven-membered ring, imparts specific steric and electronic properties, influencing the molecule's reactivity and the conformational characteristics of its derivatives.

This compound serves as a critical intermediate in several key areas of chemical research and development:

-

Pharmaceutical Development: It is a key starting material for the synthesis of novel therapeutic agents, with particular mention in the development of anti-cancer drugs.[2][3][4]

-

Organic Synthesis: Its reactive hydrazine group allows for the construction of complex molecular architectures, making it a versatile tool for synthetic chemists.[2][3][4]

-

Material Science: There is growing interest in its use for creating new polymers with specialized properties.[2][3]

-

Agrochemicals: It finds application in the formulation of pesticides and herbicides.[2][4]

-

Neurochemistry Research: The compound is being investigated for its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.[2][4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 79201-43-7 | [2][3][5] |

| Molecular Formula | C₇H₁₆N₂·HCl | [3][5] |

| Molecular Weight | 164.68 g/mol | [3][5] |

| Appearance | Low melting solid | [3] |

| Purity | ≥ 97% (by HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

| IUPAC Name | cycloheptylhydrazine;hydrochloride | [2] |

| SMILES | C1CCCC(CC1)NN.Cl | [2] |

| InChI Key | IKKKEDGXOWBLHT-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination of Cycloheptanone

This two-step process leverages the principles of hydrazone formation and subsequent reduction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on general methods for similar chemical transformations. It has not been validated for this specific compound and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of Cycloheptanone Hydrazone

-

To a solution of cycloheptanone (1.0 eq) in ethanol, add a slight excess of hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield crude cycloheptanone hydrazone. This intermediate may be used in the next step without further purification.

Causality: The acidic catalyst protonates the carbonyl oxygen of cycloheptanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. The subsequent dehydration reaction is driven by the formation of a stable C=N double bond.

Step 2: Reduction of Cycloheptanone Hydrazone to Cycloheptylhydrazine

-

Dissolve the crude cycloheptanone hydrazone (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions. The pH should be maintained between 3 and 4 by the addition of acetic acid if necessary.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the careful addition of water.

-

Basify the solution with an aqueous solution of NaOH to a pH > 10.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cycloheptylhydrazine.

Causality: Sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of imines (and in this case, a hydrazone) in the presence of ketones. The reaction is more efficient under mildly acidic conditions which protonate the hydrazone nitrogen, making the C=N bond more susceptible to hydride attack.

Step 3: Formation of this compound

-

Dissolve the crude cycloheptylhydrazine in a minimal amount of a suitable solvent like diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Causality: The basic nitrogen atoms of the hydrazine moiety are readily protonated by the strong acid (HCl), leading to the formation of the corresponding ammonium salt. The salt is typically less soluble in organic solvents than the free base, facilitating its isolation by precipitation.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of the hydrazine functional group. The free base, which can be generated in situ by treatment with a base, is a potent nucleophile.

Formation of Heterocycles

A primary application of alkylhydrazines is in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles and pyrazolones. This is typically achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Caption: General scheme for the synthesis of pyrazole derivatives.

This reactivity is crucial in medicinal chemistry, as the pyrazole scaffold is a common feature in many bioactive molecules.[6]

Formation of Hydrazones

Cycloheptylhydrazine reacts with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often stable crystalline solids and can be used for the purification and characterization of carbonyl compounds. Furthermore, hydrazones are versatile intermediates themselves, participating in reactions such as the Wolff-Kishner reduction and various cyclization reactions.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cycloheptyl ring, likely in the aliphatic region (δ 1.0-3.5 ppm). The methine proton adjacent to the hydrazine group would be expected to be the most downfield of the cycloalkyl protons. Signals for the N-H protons of the hydrazinium ion would be present, and their chemical shift would be highly dependent on the solvent and concentration. |

| ¹³C NMR | Signals for the carbon atoms of the cycloheptyl ring. The carbon atom attached to the nitrogen would be the most downfield. |

| FT-IR | Characteristic N-H stretching vibrations for the hydrazinium ion, typically broad bands in the region of 2500-3200 cm⁻¹. C-H stretching and bending vibrations for the cycloheptyl group would also be present. |

| Mass Spec. | The molecular ion of the free base (cycloheptylhydrazine) would be expected at m/z corresponding to C₇H₁₆N₂. Fragmentation patterns would likely involve loss of nitrogen and fragmentation of the cycloheptyl ring. |

| HPLC | As a non-chromophoric compound, UV detection at low wavelengths (e.g., < 220 nm) or the use of other detection methods like evaporative light scattering detection (ELSD) or derivatization with a UV-active agent would be necessary for quantification. Purity is typically reported as ≥ 97% by suppliers.[3] |

Safety and Handling

Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity. The following safety precautions should be strictly adhered to:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. While detailed public information on its synthesis and analytical characterization is sparse, its potential applications, particularly in the synthesis of novel pharmaceuticals, are significant. This guide provides a foundational understanding of its properties, plausible synthetic routes, and safe handling practices to aid researchers in its effective utilization. Further research into its specific applications and the development of detailed, validated synthetic and analytical protocols would be a valuable contribution to the scientific community.

References

-

Calca Solutions. Empowered Hydrazine Pharmaceuticals. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

Sources

- 1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]

- 4. RedoxWK2 [ursula.chem.yale.edu]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. omicsonline.org [omicsonline.org]

A Technical Guide to Cycloheptylhydrazine Hydrochloride: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of cycloheptylhydrazine hydrochloride (CAS No: 79201-43-7), a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed understanding of this compound's physicochemical properties, synthesis, and key applications.

Executive Summary

This compound is a heterocyclic organic compound recognized for its role as a crucial building block in the synthesis of complex molecules.[1] Its unique structure, featuring a seven-membered cycloheptyl ring attached to a hydrazine moiety, makes it a valuable intermediate in various chemical transformations. This guide consolidates essential data on its molecular characteristics, outlines its strategic importance in pharmaceutical development and other research areas, and provides insights into its handling and analytical characterization.

Physicochemical Properties and Identification

The fundamental identity of a chemical compound is established by its molecular formula and weight. This compound is characterized by a precise molecular structure that dictates its reactivity and physical properties.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₁₇ClN₂.[1][2] It is the hydrochloride salt of cycloheptylhydrazine, meaning the base compound C₇H₁₆N₂ is stabilized with hydrochloric acid.[3][4] The molecular weight is consistently reported as 164.68 g/mol .[1][3][4]

Structural and Data Summary

A summary of key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | cycloheptylhydrazine;hydrochloride | [1] |

| Synonyms | 1-Cycloheptylhydrazine hydrochloride | [2][3] |

| CAS Number | 79201-43-7 | [2][3] |

| Molecular Formula | C₇H₁₇ClN₂ (or C₇H₁₆N₂·HCl) | [1][2][3][4] |

| Molecular Weight | 164.68 g/mol (164.6763 reported by some) | [1][2][3][4] |

| Appearance | Low melting solid | [3] |

| Purity | Typically ≥ 97% (by HPLC) | [3] |

| Canonical SMILES | C1CCCC(CC1)NN.Cl | [1][5] |

| PubChem ID | 12859632 | [3] |

Synthesis and Chemical Logic

While specific, proprietary synthesis routes for this compound are not detailed in publicly available literature, a general and logical synthetic pathway can be inferred from established organic chemistry principles. The synthesis of similar alkyl hydrazine hydrochlorides often involves a multi-step process.

Conceptual Synthesis Workflow

A plausible synthesis route would begin with cycloheptanone, proceed through reductive amination to form cycloheptylamine, followed by nitrosation and subsequent reduction to yield the hydrazine, and finally, salt formation.

Caption: Conceptual workflow for the synthesis of Cycloheptylhydrazine HCl.

This process is a standard, logical approach for converting a cyclic ketone into its corresponding hydrazine hydrochloride. The choice of reducing agents and reaction conditions at each step is critical for optimizing yield and purity. For instance, the reduction of the N-nitroso intermediate must be carefully controlled to prevent over-reduction or side reactions.

Applications in Research and Development

This compound is not an end-product but a key intermediate. Its utility stems from the reactive hydrazine group, which can be used to construct more complex molecular architectures.

Pharmaceutical and Agrochemical Development

The compound serves as a vital intermediate in the synthesis of various pharmaceuticals.[3][5] It is particularly noted for its application in the development of novel anti-cancer agents.[3][5] The hydrazine moiety is a precursor for creating heterocyclic rings, such as pyrazoles, which are common scaffolds in medicinal chemistry. Furthermore, it finds use in formulating agrochemicals, including pesticides and herbicides.[3]

Organic Synthesis and Material Science

In organic chemistry, it is employed as a versatile building block for creating complex molecules.[3][5] Researchers also explore its potential in material science for developing new polymers with specialized properties.[3][5]

Neurochemistry Research

There is active research into the effects of this chemical on neurotransmitter systems, which could inform the development of treatments for neurological disorders.[3]

Analytical Characterization Protocols

To ensure the identity and purity of this compound, a combination of analytical techniques is essential. Purity is often initially assessed by High-Performance Liquid Chromatography (HPLC), with a typical specification of ≥ 97%.[3]

Standard Analytical Workflow

A self-validating analytical protocol involves cross-verification using multiple spectroscopic methods.

Caption: Standard workflow for the analytical validation of the compound.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful primary method for determining purity without needing a specific reference standard for the analyte.[6]

Objective: To determine the absolute purity of a batch of this compound.

Materials:

-

This compound sample

-

High-purity internal standard (IS), e.g., maleic acid

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean vial.

-

Dissolution: Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial. Ensure complete dissolution, using sonication if necessary.

-

NMR Acquisition: Transfer the solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1 ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time) to ensure full signal recovery.

-

Data Processing: Process the spectrum (phasing, baseline correction). Integrate a well-resolved signal from the analyte (e.g., protons on the cycloheptyl ring) and a signal from the internal standard.

-

Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_IS = Purity of the internal standard

-

Rationale: This protocol provides a self-validating purity assessment. The direct proportionality between signal intensity and the number of nuclei allows for accurate quantification.[6] The choice of a stable, non-volatile internal standard with non-overlapping peaks is critical for accuracy.

Safety, Handling, and Storage

Hazard Identification

Hydrazine derivatives should be handled with care. Safety Data Sheets (SDS) for analogous compounds, such as cyclohexylhydrazine hydrochloride, indicate significant hazards.[7][8] These include causing severe skin burns and eye damage.[8][9] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][10]

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[8][10] Avoid breathing dust, fumes, or vapors.[7][9] Do not eat, drink, or smoke when using this product.[7][9]

-

Storage: Store in a dry, cool, and well-ventilated place with containers tightly closed.[8] Recommended storage temperature is between 0-8 °C.[3] Store locked up.[8][10]

Conclusion

This compound is a specialized chemical intermediate with a well-defined molecular profile. Its primary value lies in its utility as a building block for high-value molecules in the pharmaceutical, agrochemical, and material science sectors. Proper understanding of its properties, analytical validation, and safe handling procedures is paramount for its effective and safe utilization in a research and development setting.

References

-

cycloheptylhydrazine HCl, 97%+ (HPLC), C7H17ClN2, 1 gram. CP Lab Safety. [Link]

-

1-Cycloheptylhydrazine hydrochloride | 79201-43-7. J&K Scientific. [Link]

-

1-cycloheptylhydrazine hydrochloride suppliers USA. Chemicals.US. [Link]

-

Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. National Institutes of Health. [Link]

Sources

- 1. 1-cycloheptylhydrazine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Cycloheptylhydrazine Hydrochloride for Advanced Research

Introduction: Unveiling a Versatile Synthetic Building Block

Cycloheptylhydrazine hydrochloride (CAS No. 79201-43-7) is a heterocyclic organic compound that has emerged as a significant building block in modern medicinal chemistry and materials science.[1][2] As a hydrochloride salt of cycloheptylhydrazine, it offers enhanced stability and handling properties compared to its freebase form, making it a valuable reagent for researchers and drug development professionals.[3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutics.

The unique structural feature of a seven-membered cycloheptyl ring attached to a hydrazine moiety imparts distinct physicochemical properties that are of interest in the design of new molecular entities.[3] this compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, including those with potential as anti-cancer agents and neurochemicals.[1][3]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties dictate the choice of solvents, reaction conditions, and analytical methods.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 79201-43-7 | [1][2][4][5] |

| Molecular Formula | C₇H₁₇ClN₂ (or C₇H₁₆N₂·HCl) | [2][3][4][5] |

| Molecular Weight | 164.68 g/mol | [2][3][4][5] |

| Appearance | Low melting solid | [3] |

| Purity | Commercially available at ≥97% (HPLC) | [2][3] |

| Storage Conditions | 0-8 °C | [3] |

Stability: As a hydrochloride salt, the compound exhibits greater stability than the free base.[3] However, like many hydrazine derivatives, it may be sensitive to strong oxidizing agents and should be stored under recommended conditions to prevent degradation.[6] Long-term stability studies under various temperature, humidity, and light conditions are recommended to establish a comprehensive degradation profile.

Synthesis and Manufacturing: Crafting the Building Block

The synthesis of this compound typically involves a multi-step process. While a specific, detailed protocol for the cycloheptyl derivative is not widely published, a general and adaptable synthetic strategy can be inferred from the preparation of similar alkyl and cycloalkyl hydrazine hydrochlorides. A common approach involves the reduction of a corresponding N-nitrosamine or the reaction of a cycloheptyl halide with hydrazine, followed by salt formation.

A plausible synthetic route, adapted from the synthesis of cyclopropylhydrazine hydrochloride, is outlined below.[7] This process underscores the chemical principles involved and provides a framework for its laboratory-scale preparation.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):

-

Boc Protection: To a solution of cycloheptylamine in a suitable organic solvent such as dichloromethane or tetrahydrofuran, add N-methylmorpholine as a base.[7] Cool the mixture to 0-20 °C and add a solution of an N-Boc protected hydroxylamine derivative (e.g., N-Boc-O-tosyl hydroxylamine) dropwise.[7] Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-Boc-cycloheptylhydrazine intermediate.

-

Deprotection and Hydrochloride Salt Formation: The crude intermediate is dissolved in a suitable solvent and treated with an aqueous solution of hydrogen chloride.[7] This step removes the Boc protecting group and forms the hydrochloride salt.

-

Purification: The resulting this compound can be purified by recrystallization from an appropriate solvent system, such as methanol, ethanol, or isopropanol, to yield the final product with high purity.[7]

The choice of reagents, solvents, and reaction conditions should be optimized to maximize yield and purity. The causality behind using a Boc-protecting group lies in its ability to moderate the reactivity of the hydrazine moiety and prevent side reactions, while its lability under acidic conditions allows for straightforward removal to yield the desired hydrochloride salt.[7]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the hydrazine functional group. It is a potent nucleophile and a reducing agent, making it a versatile tool in organic synthesis.

Key Reactions and Mechanistic Insights

-

Formation of Heterocycles: Hydrazine derivatives are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in many bioactive molecules. For instance, this compound can react with 1,3-dicarbonyl compounds to form pyrazoles, a class of compounds with diverse pharmacological activities.[1][3]

-

Reductive Amination: The hydrazine moiety can participate in reductive amination reactions, providing a pathway to introduce the cycloheptylamino group into various molecular frameworks.

-

Wolff-Kishner Reduction: While the hydrochloride salt is less basic, the corresponding freebase can be used in Wolff-Kishner reductions to deoxygenate ketones and aldehydes to their corresponding alkanes.

The cycloheptyl group itself can influence the pharmacological profile of a molecule by increasing its lipophilicity and potentially improving its binding affinity to biological targets through van der Waals interactions.

Application in the Synthesis of Bioactive Molecules:

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its role as an intermediate in the development of anti-cancer agents is particularly noteworthy.[1][3] The rationale for its use in this context often involves the incorporation of the cycloheptylhydrazine moiety into a larger molecular scaffold that is designed to interact with specific biological targets, such as enzymes or receptors implicated in cancer progression.

Analytical Characterization: Ensuring Quality and Identity

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cycloheptyl ring and the hydrazine group. The protons on the carbon attached to the nitrogen will be deshielded and appear at a lower field. The NH and NH₂ protons will likely appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the cycloheptyl ring. The carbon atom bonded to the nitrogen of the hydrazine group will be shifted downfield compared to the other ring carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching vibrations, typically in the region of 3100-3300 cm⁻¹. C-H stretching and bending vibrations of the cycloheptyl ring will also be prominent.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity of this compound. Due to its polar nature, derivatization may be necessary to achieve adequate retention and sensitivity.[8] A typical HPLC method for a related compound could serve as a starting point for method development.

Illustrative HPLC Method Parameters (for method development):

| Parameter | Suggested Starting Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid (gradient elution) | A gradient allows for the separation of impurities with a range of polarities. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a low wavelength (e.g., 210 nm) | As the chromophore is weak, detection at a low wavelength is necessary. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

This self-validating system requires the establishment of specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Safety, Handling, and Storage: A Researcher's Responsibility

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, information from analogous hydrazine derivatives provides a basis for safe handling procedures.

Hazard Identification (based on analogous compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.[6][9][10][11]

-

May be corrosive.[6]

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

Storage and Stability:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage is between 0-8 °C.[3] Keep away from incompatible materials such as strong oxidizing agents.[6]

Conclusion: A Promising Tool for Chemical Innovation

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a cycloheptyl ring and a reactive hydrazine moiety provides a platform for the creation of novel and complex molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods and safe handling practices, will enable researchers to fully harness its potential in advancing chemical science and developing the next generation of pharmaceuticals.

References

- Angene Chemical. (2024, December 15).

-

J&K Scientific. (n.d.). 1-Cycloheptylhydrazine hydrochloride. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). 1-cycloheptylhydrazine hydrochloride suppliers USA. Retrieved from [Link]

-

CP Lab Safety. (n.d.). cycloheptylhydrazine HCl, 97%+ (HPLC), C7H17ClN2, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentylhydrazine hydrochloride. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

- Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(10), 807-825.

- Heckendorf, A., Gilar, M., Krull, I., & Rathore, A. (2014). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.

- Benchchem. (2025). Head-to-head comparison of analytical methods for [2-(methylthio)phenyl]hydrazine.

- Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.

-

PubChem. (n.d.). (Cyclopropylmethyl)hydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, cyclopropyl-, hydrochloride (1:1). Retrieved from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

-

Core. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, dihydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

IISTE.org. (2020, August 31). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2018, December 15). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Retrieved from [Link]

-

MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1-cycloheptylhydrazine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Cycloheptylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptylhydrazine hydrochloride is a valuable chemical intermediate, playing a significant role in pharmaceutical development and organic synthesis.[1][2] Its utility as a building block for more complex molecules makes a comprehensive understanding of its synthesis pathways essential for researchers in these fields.[2] This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and ensuring a trustworthy, self-validating framework for its preparation.

Core Synthetic Strategies

Two principal and scientifically robust pathways for the synthesis of this compound have been established through extensive analysis of related chemical literature. These are:

-

Reductive Amination of Cycloheptanone: A direct approach involving the condensation of cycloheptanone with a hydrazine source, followed by reduction of the resulting hydrazone intermediate.

-

Alkylation of a Protected Hydrazine: A versatile method that involves the nucleophilic substitution of a cycloheptyl halide with a protected hydrazine, followed by deprotection to yield the desired product.

This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for both methodologies.

Pathway 1: Reductive Amination of Cycloheptanone

This pathway is an efficient and direct method for the synthesis of cycloheptylhydrazine. The reaction proceeds in two key stages: the formation of a cycloheptanone hydrazone, followed by its reduction.

Mechanism and Rationale

The initial step involves the nucleophilic attack of hydrazine (or a protected equivalent like tert-butyl carbazate) on the electrophilic carbonyl carbon of cycloheptanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration of the hemiaminal intermediate yields the cycloheptanone hydrazone.

The choice of reducing agent for the second step is critical. While various reducing agents can be employed, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used due to their selectivity and mild reaction conditions.[3] The use of a protected hydrazine, such as tert-butyl carbazate, in the initial step offers the advantage of yielding a Boc-protected intermediate, which can be easily purified before the final deprotection and salt formation.

Visualizing the Pathway

Caption: Reductive amination pathway for this compound.

Experimental Protocol: Reductive Amination using Tert-butyl Carbazate

This protocol is adapted from established procedures for the reductive amination of ketones.[3]

Step 1: Synthesis of tert-Butyl N-(cycloheptylideneamino)carbamate

-

To a solution of cycloheptanone (1.0 eq) in anhydrous methanol, add tert-butyl carbazate (1.0-1.2 eq).[4]

-

Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc protected hydrazone, which can be used in the next step without further purification.

Step 2: Reduction to tert-Butyl N-cycloheptylhydrazine-N'-carboxylate

-

Dissolve the crude N-Boc protected hydrazone from the previous step in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc protected cycloheptylhydrazine.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc protected cycloheptylhydrazine in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Add a solution of 4M HCl in dioxane (excess, e.g., 3-4 equivalents).[5][6]

-

Stir the mixture at room temperature for 2-4 hours. The deprotection mechanism involves the protonation of the carbamate followed by the loss of a tert-butyl cation and subsequent decarboxylation.[7][8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to afford the purified product.

| Parameter | Typical Value |

| Starting Materials | Cycloheptanone, Tert-butyl carbazate |

| Key Reagents | Acetic acid, Sodium borohydride, 4M HCl in dioxane |

| Solvents | Methanol, Ethyl acetate, Dioxane |

| Reaction Temperature | 0 °C to Room Temperature |

| Overall Yield | Moderate to Good (typically 60-80%) |

Pathway 2: Alkylation of Protected Hydrazine

Mechanism and Rationale

This method involves the initial protection of one of the nitrogen atoms of hydrazine to prevent over-alkylation. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.[9] The resulting mono-protected hydrazine is then deprotonated with a strong base to generate a nucleophilic anion, which subsequently undergoes an Sₙ2 reaction with a cycloheptyl halide (e.g., cycloheptyl bromide).

The choice of base and solvent is crucial for the success of the alkylation step. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically used in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[10] Following successful alkylation, the Boc protecting group is readily removed under acidic conditions to yield the cycloheptylhydrazine, which is then converted to its hydrochloride salt.

Visualizing the Pathway

Caption: Alkylation pathway for this compound.

Experimental Protocol: Alkylation of Tert-butyl Carbazate

This protocol is based on general procedures for the alkylation of N-Boc protected hydrazines.[10]

Step 1: Synthesis of Tert-butyl N-cycloheptylhydrazine-N'-carboxylate

-

To a solution of tert-butyl carbazate (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of cycloheptyl bromide (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo. Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-N'-cycloheptylhydrazine.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-N'-cycloheptylhydrazine in a suitable solvent such as ethyl acetate or methanol.

-

Bubble anhydrous HCl gas through the solution at 0 °C, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) until the solution is saturated.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

| Parameter | Typical Value |

| Starting Materials | Tert-butyl carbazate, Cycloheptyl bromide |

| Key Reagents | Sodium hydride, Anhydrous HCl or HCl in dioxane |

| Solvents | DMF, Ethyl acetate, Diethyl ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Overall Yield | Good (typically 70-85%) |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

-

Appearance: Typically a white to off-white solid.[2]

-

Melting Point: Determination of the melting point and comparison with literature values (if available) is a primary indicator of purity.

-

Solubility: Soluble in water and polar organic solvents like methanol and ethanol.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl ring protons, typically in the range of 1.2-2.0 ppm, and a signal for the methine proton adjacent to the hydrazine group at a downfield shift (around 3.0-3.5 ppm). The N-H protons will appear as broad signals that are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the seven carbon atoms of the cycloheptyl ring. The carbon atom attached to the nitrogen will be the most downfield among the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹ and C-H stretching vibrations below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free base (cycloheptylhydrazine).

-

Safety Considerations

-

Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

-

Strong acids like HCl are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound can be effectively achieved through either reductive amination of cycloheptanone or alkylation of a protected hydrazine. The choice of pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The protocols and insights provided in this guide offer a robust framework for the successful synthesis and characterization of this important chemical intermediate, empowering researchers in their drug discovery and development endeavors.

References

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

-

Organic Syntheses. Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

-

New Journal of Chemistry. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Available from: [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available from: [Link]

-

Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

Organic Syntheses. 1-Hydrosilatrane. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR shifts of all compounds. Available from: [Link]

-

ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available from: [Link]

-

ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available from: [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

-

ResearchGate. ChemInform Abstract: One-Pot Synthesis of Carbazoles from Cyclohexanones and Arylhydrazine Hydrochlorides under Metal-Free Conditions. Available from: [Link]

- Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.

- Google Patents. Synthesis method of N-Boc piperazine.

-

National Institutes of Health. Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available from: [Link]

-

National Institutes of Health. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of allyl hydrazine: A comparative study of different methods. Available from: [Link]

-

National Institutes of Health. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. Available from: [Link]

-

National Institutes of Health. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Cycloheptylhydrazine Hydrochloride

This guide provides a comprehensive overview of the primary synthetic routes for Cycloheptylhydrazine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The focus is on the selection of starting materials and the strategic chemical transformations required to achieve the target molecule. The methodologies discussed are grounded in established chemical principles and supported by relevant literature, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Introduction

This compound (CAS No: 79201-43-7[1]) is a substituted hydrazine derivative featuring a seven-membered carbocyclic ring. Its utility as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity, necessitates reliable and efficient synthetic protocols. This document outlines three principal synthetic strategies, each commencing from a readily accessible starting material: cycloheptanone, cycloheptylamine, or nitrocycloheptane.

Synthetic Strategies and Core Starting Materials

The synthesis of this compound can be approached from several distinct pathways. The choice of the optimal route often depends on the availability of starting materials, scalability, and desired purity of the final product. Below, we delve into the specifics of each major synthetic avenue.

Pathway 1: Synthesis from Cycloheptanone

Cycloheptanone is an attractive and commercially available starting material for the synthesis of various cycloheptyl derivatives. Two primary methods from this ketone are the formation and subsequent reduction of an oxime or a tosylhydrazone.

1.1 Via Cycloheptanone Oxime Intermediate

This is a robust and widely applicable method for the synthesis of primary amines from ketones. The overall transformation involves two key steps: oximation of cycloheptanone followed by reduction of the resulting cycloheptanone oxime to cycloheptylamine, which is then converted to the target hydrazine.

-

Step 1: Synthesis of Cycloheptanone Oxime

The reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or potassium hydroxide, readily affords cycloheptanone oxime.[2] The reaction is typically carried out in an aqueous alcohol solution and proceeds with high yield.

Experimental Protocol: Synthesis of Cycloheptanone Oxime

-

Dissolve hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) in aqueous ethanol.

-

Add cycloheptanone to the solution and heat the mixture under reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the cycloheptanone is consumed.

-

Cool the reaction mixture and precipitate the cycloheptanone oxime by adding water.

-

Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent like petroleum ether can be performed for further purification.

-

-

Step 2: Reduction of Cycloheptanone Oxime to Cycloheptylamine

The reduction of the oxime functional group to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation over Raney nickel or platinum oxide is a common and efficient method. Alternatively, chemical reduction using reagents like sodium amalgam or lithium aluminum hydride (LiAlH₄) can be employed.[3]

Experimental Protocol: Reduction of Cycloheptanone Oxime

-

In a high-pressure reactor, suspend cycloheptanone oxime and a catalyst (e.g., Raney nickel) in a suitable solvent like ethanol.

-

Pressurize the reactor with hydrogen gas and heat the mixture with stirring.

-

After the reaction is complete (monitored by hydrogen uptake or TLC), cool the reactor and carefully filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain crude cycloheptylamine.

-

-

Step 3: Conversion of Cycloheptylamine to this compound

This transformation can be achieved by reacting cycloheptylamine with an aminating agent, followed by salt formation. A common approach involves the use of a protected hydroxylamine derivative, analogous to the synthesis of other alkyl hydrazines.

Experimental Protocol: Synthesis of this compound from Cycloheptylamine

-

React cycloheptylamine with a reagent such as N-Boc-O-tosylhydroxylamine in the presence of a non-nucleophilic base to form the Boc-protected cycloheptylhydrazine.

-

Treat the resulting N-Boc-cycloheptylhydrazine with an acidic solution (e.g., HCl in an organic solvent) to remove the Boc protecting group.

-

The final product, this compound, can be isolated by precipitation or crystallization.

-

1.2 Via Cycloheptanone Tosylhydrazone Intermediate

An alternative route from cycloheptanone involves the formation of a tosylhydrazone, which can then be reduced.

-

Step 1: Synthesis of Cycloheptanone Tosylhydrazone

The condensation of cycloheptanone with tosylhydrazine in an acidic alcoholic solution yields the corresponding tosylhydrazone.[4]

-

Step 2: Reduction of Cycloheptanone Tosylhydrazone

The reduction of tosylhydrazones can lead to different products depending on the reducing agent and reaction conditions. While strong reducing agents often lead to the corresponding alkane (cycloheptane), milder reducing agents like sodium borohydride under specific conditions can be used to generate the hydrazine or a precursor.[4][5] This route can be more direct but may require careful optimization to favor the formation of the hydrazine over the alkane.

Experimental Protocol: Reduction of Cycloheptanone Tosylhydrazone

-

Dissolve cycloheptanone tosylhydrazone in a suitable solvent system (e.g., THF/acetic acid).

-

Add a reducing agent such as sodium borohydride portion-wise while controlling the temperature.

-

After completion of the reaction, quench the excess reducing agent and work up the reaction mixture to isolate the crude cycloheptylhydrazine.

-

Convert the free base to the hydrochloride salt by treatment with HCl.

-

Below is a diagram illustrating the synthetic pathways starting from cycloheptanone.

Caption: Synthetic routes to this compound starting from Cycloheptanone.

Pathway 2: Synthesis from Cycloheptylamine

If cycloheptylamine is chosen as the starting material, the synthesis is more direct, focusing on the introduction of the second nitrogen atom.

2.1 Direct Amination of Cycloheptylamine

As mentioned in Pathway 1.1, Step 3, cycloheptylamine can be directly converted to the corresponding hydrazine. This is a key advantage if cycloheptylamine is readily available.

2.2 Reductive Amination to Synthesize Cycloheptylamine

For completeness, it is worth noting that cycloheptylamine itself can be synthesized via reductive amination of cycloheptanone. This process involves the reaction of cycloheptanone with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation.

Experimental Protocol: Reductive Amination of Cycloheptanone

-

Dissolve cycloheptanone in a suitable solvent (e.g., methanol) containing ammonia or an ammonium salt.

-

Add a reducing agent like sodium cyanoborohydride at a controlled pH (typically weakly acidic).

-

Stir the reaction mixture until the formation of the amine is complete.

-

Work up the reaction to isolate cycloheptylamine.

The subsequent conversion to this compound would follow the procedure outlined in Pathway 1.1, Step 3.

The following diagram illustrates the synthesis starting from cycloheptylamine.

Caption: Synthesis of this compound from Cycloheptylamine.

Pathway 3: Synthesis from Nitrocycloheptane

Nitrocycloheptane, if available, can serve as a precursor to cycloheptylamine and subsequently to the target hydrazine.

3.1 Reduction of Nitrocycloheptane

The reduction of aliphatic nitro compounds to primary amines is a well-established transformation.[5] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly effective. Chemical reducing agents such as iron in acidic media or lithium aluminum hydride can also be used.

Experimental Protocol: Reduction of Nitrocycloheptane

-

Dissolve nitrocycloheptane in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a catalyst (e.g., 10% Pd/C) to the solution.

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the reaction is complete.

-

Filter the catalyst and remove the solvent to obtain cycloheptylamine.

Once cycloheptylamine is synthesized, it can be converted to this compound as described previously.

The diagram below outlines the synthetic route from nitrocycloheptane.

Caption: Synthesis of this compound starting from Nitrocycloheptane.

Summary of Starting Materials and Key Intermediates

The following table provides a summary of the starting materials and key intermediates for the synthesis of this compound, along with the primary transformations involved.

| Starting Material | Key Intermediate(s) | Primary Transformation(s) |

| Cycloheptanone | Cycloheptanone Oxime, Cycloheptylamine | Oximation, Reduction |

| Cycloheptanone Tosylhydrazone | Tosylhydrazone formation, Reduction | |

| Cycloheptylamine | N-Boc-Cycloheptylhydrazine | Amination, Deprotection |

| Nitrocycloheptane | Cycloheptylamine | Reduction of nitro group |

Conclusion

The synthesis of this compound can be effectively accomplished through several strategic pathways, primarily originating from cycloheptanone, cycloheptylamine, or nitrocycloheptane. The choice of the most suitable starting material and synthetic route will be dictated by factors such as cost, availability of reagents, and the scale of the synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development to access this important chemical intermediate. Each described method is based on reliable and well-documented chemical reactions, ensuring a high degree of confidence in their application.

References

- Moghimi, A., Faraji, S., Taghvaei, S., & Zare, R. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 585-589.

-

Myers, A. G. (2016). Redox Reactions: Wolff-Kishner Type. Yale University Department of Chemistry. Retrieved from [Link]

-

CP Lab Safety. (n.d.). cycloheptylhydrazine HCl, 97%+ (HPLC), C7H17ClN2, 1 gram. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosylhydrazone. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanone oxime. Retrieved from [Link]

- Al-Hourani, B. J. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-5.

-

Organic Syntheses. (n.d.). ε-BENZOYLAMINOCAPROIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Cycloheptylamine. Retrieved from [Link]

Sources

In-Depth Technical Guide: The Mechanism of Action of Cycloheptylhydrazine Hydrochloride in Organic Reactions

Abstract: This technical guide provides a comprehensive examination of cycloheptylhydrazine hydrochloride, a versatile reagent in modern organic synthesis. Primarily, it details the compound's critical role and mechanism of action in the Fischer indole synthesis, a cornerstone reaction for the construction of the indole nucleus. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and an exploration of the causality behind experimental choices to empower innovation in synthetic chemistry and medicinal chemistry.

Introduction: The Significance of this compound in Synthesis

This compound is a valuable chemical intermediate, recognized for its application in the synthesis of complex organic molecules.[1][2] Its utility is most prominently showcased in the construction of heterocyclic frameworks, which are pivotal scaffolds in a vast array of pharmaceuticals and biologically active compounds. The cycloheptyl moiety offers unique steric and electronic properties that can influence reaction outcomes and the pharmacological profile of the resulting molecules.

This guide will focus on the principal application of this compound: its role as a key precursor in the Fischer indole synthesis . The indole ring system is a privileged structure in medicinal chemistry, found in neurotransmitters like serotonin, anti-migraine drugs of the triptan class, and numerous anti-inflammatory and anti-cancer agents.[3][4][5] Understanding the mechanism by which this compound facilitates the formation of this crucial heterocycle is paramount for chemists aiming to design novel therapeutics and functional materials.[2]

Compound Profile and Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 79201-43-7 |

| Molecular Formula | C7H17ClN2 |

| Molecular Weight | 164.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and alcohols |

Note: The data in this table is compiled from various chemical supplier databases.

Core Mechanism of Action: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4][6] The reaction, discovered in 1883 by Hermann Emil Fischer, proceeds through a series of well-defined steps.[3] When this compound is employed, it is typically reacted with a ketone or aldehyde to ultimately yield an indole derivative bearing the cycloheptyl group on the indole nitrogen.

The overall transformation can be represented as follows:

Caption: Overall schematic of the Fischer Indole Synthesis.

Step-by-Step Mechanistic Breakdown

The accepted mechanism for the Fischer indole synthesis involves several key intermediates.[6][7] The use of an acid catalyst is crucial for several steps of this transformation.[3]

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of cycloheptylhydrazine (liberated from its hydrochloride salt) and a carbonyl compound. This is a nucleophilic addition to the carbonyl group, followed by dehydration, to form a cycloheptylhydrazone intermediate.[7][8]

-

Tautomerization to Ene-hydrazine: The resulting hydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is critical as it sets the stage for the key bond-forming event.[4]

-

[9][9]-Sigmatropic Rearrangement: The ene-hydrazine, upon protonation, undergoes an electrocyclic reaction known as a[9][9]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[7][10] This is the rate-determining step, where the crucial C-C bond is formed, leading to a di-imine intermediate and temporarily disrupting the aromaticity of the phenyl ring.[6]

-

Rearomatization and Cyclization: The di-imine intermediate quickly undergoes a proton transfer to regain aromaticity. The resulting amino group then acts as a nucleophile, attacking one of the imine carbons in an intramolecular fashion to form a five-membered ring aminoacetal (or aminal).[4]

-

Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃). A subsequent proton loss yields the stable, aromatic indole ring.[7][10]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

The Role of the Acid Catalyst: Causality in Experimental Design

The choice of acid catalyst is a critical parameter that can significantly influence the reaction yield and purity of the final indole product.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[4]

-

Protonation: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial hydrazone formation. It also protonates the ene-hydrazine, which is a prerequisite for the[9][9]-sigmatropic rearrangement.

-

Dehydration/Elimination: The acidic medium facilitates the dehydration step in hydrazone formation and the final elimination of ammonia from the cyclic aminal intermediate.

-

Choice Considerations: Highly concentrated mineral acids can sometimes lead to side reactions or decomposition, particularly with sensitive substrates.[6] Polyphosphoric acid (PPA) is often a preferred choice as it can act as both a catalyst and a solvent at elevated temperatures, driving the reaction to completion. The selection of the acid is therefore a balance between reactivity and the stability of the reactants and products.

Validated Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative

This protocol describes a representative Fischer indole synthesis using this compound and cyclohexanone to produce a tetrahydrocarbazole, a common structural motif in medicinal chemistry. The use of the hydrochloride salt of the hydrazine is often preferred as it improves stability and handling, and the free hydrazine can be generated in situ.[11]

Materials and Reagents

| Reagent | CAS Number | Quantity | Molar Eq. |

| This compound | 79201-43-7 | 1.65 g | 1.0 |

| Cyclohexanone | 108-94-1 | 0.98 g (1.03 mL) | 1.0 |

| Acetic Acid (Glacial) | 64-19-7 | 20 mL | Solvent |

| Ethanol (95%) | 64-17-5 | As needed | Recrystallization |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.65 g, 10.0 mmol) and glacial acetic acid (20 mL).

-

Addition of Ketone: Stir the mixture at room temperature until the solid dissolves. Add cyclohexanone (1.03 mL, 10.0 mmol) dropwise to the solution.

-

Hydrazone Formation: Stir the reaction mixture at room temperature for 1 hour. A precipitate of the hydrazone may form during this time. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the indolization should be monitored by TLC until the starting hydrazone is consumed.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure N-cycloheptyl-1,2,3,4-tetrahydrocarbazole as a crystalline solid.

Caption: Experimental workflow for N-cycloheptyl-tetrahydrocarbazole synthesis.

Safety and Handling

This compound and its parent compound, hydrazine, are hazardous chemicals that must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][12] Work in a well-ventilated fume hood.

-

Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[9] Hydrazine derivatives are often toxic and may be carcinogenic.

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and consult a physician.[12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]

Conclusion and Future Outlook

This compound is a powerful and effective reagent, primarily utilized for the synthesis of N-cycloheptyl substituted indoles via the Fischer indole synthesis. Its mechanism of action follows a well-established pathway involving hydrazone formation, tautomerization, a key[9][9]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia. The causality behind experimental choices, particularly the selection of an acid catalyst, is critical for optimizing reaction conditions and achieving high yields of the desired indole product. As the demand for novel indole-based pharmaceuticals continues to grow, a thorough understanding of the mechanistic nuances of reagents like this compound will remain essential for driving innovation in drug discovery and development.[1][5]

References

-

J&K Scientific. 1-Cycloheptylhydrazine hydrochloride | 79201-43-7. [Link]

-

Angene Chemical. Safety Data Sheet - Cyclohexylhydrazine hydrochloride. [Link]

-

Gribble, G. W. (2010). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 15(4), 2775-2810. [Link]

-

Abdel-Magid, A. F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2463-2475. [Link]

-

Abdel-Magid, A. F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2463-2475. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Svirskis, D., & Gribble, G. W. (2017). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 22(9), 1485. [Link]

-

Khan, I., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 89. [Link]

-

Forrest, T. P., & Chen, F. M. (1972). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 50(23), 3914-3917. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

A-Z Chemistry. Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. [Link]

-

Chen, B., et al. (2017). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules, 22(9), 1533. [Link]

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. angenechemical.com [angenechemical.com]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

The Cycloheptyl Moiety: A Scaffold for Innovation in Medicinal Chemistry — A Technical Guide to the Applications of Cycloheptylhydrazine Hydrochloride

Abstract